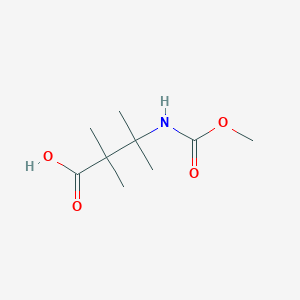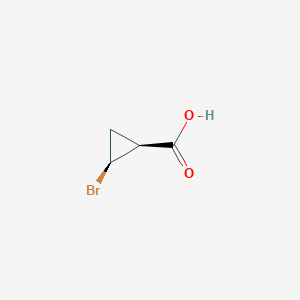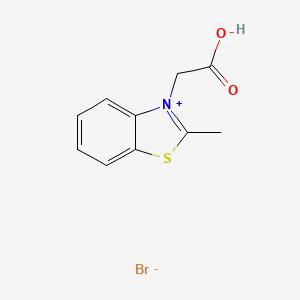
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid
Descripción general
Descripción
The compound is a derivative of butanoic acid, which is a carboxylic acid with a four-carbon structure. The “methoxycarbonylamino” part suggests the presence of a methoxy group (-OCH3), a carbonyl group (C=O), and an amino group (-NH2) attached to the butanoic acid .
Molecular Structure Analysis
The molecular structure would be based on the butanoic acid backbone, with the methoxycarbonylamino group attached at the 3-position. The exact structure would depend on the specific locations of the methoxy, carbonyl, and amino groups within the methoxycarbonylamino group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The carboxylic acid group could participate in esterification or amide formation reactions, while the amino group could be involved in reactions with carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Carboxylic acids generally have higher boiling points than similar-sized alkanes or alcohols due to their ability to form hydrogen bonds .Aplicaciones Científicas De Investigación
Synthesis of Amino Acids and Peptides
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid plays a crucial role in the synthesis of various amino acids and peptides. For instance, its derivatives are instrumental in the total synthesis of Adda, a unique amino acid found in cyanobacterial hepatotoxins (Namikoshi et al., 1989). Similarly, its application is seen in the preparation of highly functionalized cyclopentane derivatives suitable for the synthesis of analogs of various biochemical compounds (Takahashi et al., 1995).
Organic Synthesis and Chemical Analysis
The compound is utilized in various organic synthesis processes. It is a key reactant in the synthesis of organic compounds such as fluvoxamine, a clinically used antidepressant (Matarrese et al., 1997), and in the hydroxyl-assisted carbonylation of alkenyltin derivatives (Sommer & Fuerstner, 2016). Furthermore, it is used in the chemical ionization mass spectrometry of bifunctional cyclopentanes and cyclohexanes (Gaever et al., 1977).
Applications in Environmental Science
In environmental science, this compound aids in the quantification of microcystins in cyanobacterial samples, providing insights into environmental toxins (Wu et al., 2009).
Catalytic Reactions
It finds application in catalytic reactions, such as in the conversion of methanol to hydrocarbons, demonstrating its importance in the field of catalysis (Walspurger et al., 2008).
Biomedical Applications
Biomedically, it's involved in the synthesis of radioligands for positron emission tomography (PET) imaging, reflecting its utility in medical diagnostics (Matarrese et al., 1997).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-8(2,6(11)12)9(3,4)10-7(13)14-5/h1-5H3,(H,10,13)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTEBFSANEDARCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)C(C)(C)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90384386 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
CAS RN |
32253-71-7 | |
| Record name | 3-(methoxycarbonylamino)-2,2,3-trimethylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90384386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Benzyloxy-4,6-dichloro-[1,3,5]triazine](/img/structure/B1655043.png)


![4-[(3-Acetylphenyl)amino]-3-nitrobenzoic acid](/img/structure/B1655048.png)
![7-Chloro-10-methyl-2,3,5,10-tetrahydroimidazo[2,1-b]quinazolin-5-one](/img/structure/B1655050.png)

![Hydrazinecarbothioamide, 2-[1-(4-pyridinyl)ethylidene]-](/img/structure/B1655053.png)




